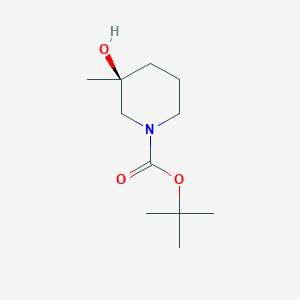

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

The compound “(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen position and a hydroxyl-methyl substitution at the (3S)-position of the piperidine ring.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-6-11(4,14)8-12/h14H,5-8H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWAIZZOPVWORI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring.

Hydroxylation: Introduction of the hydroxyl group at the 3-position of the piperidine ring.

Methylation: Addition of a methyl group to the 3-position.

Esterification: Formation of the tert-butyl ester at the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Replacement of functional groups on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare “(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” with structurally related piperidine-tert-butyl esters, focusing on substituents, molecular properties, and applications.

Table 1: Key Properties of Piperidine-tert-butyl Ester Derivatives

Functional Group Reactivity

- Hydroxyl vs. Hydroxymethyl : The 3-hydroxy group in the parent compound can be oxidized to a ketone (e.g., via Swern oxidation), whereas hydroxymethyl derivatives (e.g., ) are precursors for aldehydes or carboxylic acids .

- Amino Acid Substitutions: Compounds like (S)-3-((S)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylate () are tailored for peptidomimetic applications, leveraging the Boc group for N-terminal protection during solid-phase synthesis.

Biologische Aktivität

(3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a derivative of piperidine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its piperidine ring structure with a hydroxyl group and a tert-butyl ester. The synthesis typically involves several key steps:

- Preparation of the Piperidine Ring : Starting materials are selected to form the piperidine backbone.

- Hydroxylation : The introduction of a hydroxyl group at the 3-position.

- Methylation : A methyl group is added to the same position.

- Esterification : The carboxylic acid group is converted into a tert-butyl ester.

This multi-step synthetic route is crucial for obtaining the desired compound with high yield and purity.

Biological Activity

Research indicates that (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester exhibits various biological activities:

Antiviral Properties

Recent studies have shown that derivatives of piperidine, including this compound, possess antiviral properties. For instance, compounds containing similar structures have been evaluated for their efficacy against viruses such as HSV-1 (Herpes Simplex Virus type 1) and other viral pathogens. In vitro studies demonstrated that modifications in the piperidine structure can enhance antiviral activity, suggesting a potential therapeutic application for this compound in treating viral infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

The mechanism by which (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects. For example:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication mechanisms within host cells.

- Modulation of Immune Response : By influencing cytokine production or signaling pathways, it may help reduce inflammation.

Study 1: Antiviral Activity Assessment

A study published in 2021 evaluated several piperidine derivatives for their antiviral activity against HSV-1. Among the tested compounds, those structurally similar to (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester showed promising results, with some exhibiting significant inhibition of viral replication in Vero cells .

Study 2: Anti-inflammatory Evaluation

Another research effort focused on assessing the anti-inflammatory effects of piperidine derivatives. The study found that certain modifications enhanced their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester could be a candidate for further development as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine | Basic structure without functional groups | General base structure |

| (3S)-3-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | Hydroxyl and ester groups present | Antiviral and anti-inflammatory properties |

| Other Piperidine Derivatives | Various substituents | Variable biological activities depending on modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.